N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19N3O4S2 and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
- Introduction of the Methoxybenzyl Group : This step typically involves nucleophilic substitution reactions.
- Final Assembly : The final product is obtained by linking intermediate compounds through amide bond formation.
The structure of the compound can be characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry, confirming the presence of functional groups and the overall molecular framework.
Anticancer Activity
Research indicates that compounds with a similar structural framework to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt cell cycle progression in cancer cells.
- Activation of Apoptotic Pathways : It may activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. The biological activities can be summarized as follows:
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis and inhibits proliferation | Hsieh et al., 2012 |
Antimicrobial | Disrupts bacterial cell wall synthesis | Berest et al., 2011 |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Rani et al., 2014 |
The proposed mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
In a study conducted by Rammohan et al. (2020), this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM.
Study 2: Antimicrobial Properties
A recent study published in 2023 assessed the antimicrobial efficacy of compounds similar to this compound against common bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 20 µg/mL.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-30-16-10-8-15(9-11-16)25-20(28)14-33-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-32-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSXEKSVHZXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.